molecular formula C16H23NO5S2 B7069766 N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline

N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline

Cat. No.: B7069766
M. Wt: 373.5 g/mol
InChI Key: ZZLYZUNQZOFGOO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, two methylsulfonyl groups, and an oxolan-3-ylmethyl group attached to an aniline core

Properties

IUPAC Name

N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-23(18,19)14-5-6-15(16(9-14)24(2,20)21)17(13-3-4-13)10-12-7-8-22-11-12/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLYZUNQZOFGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N(CC2CCOC2)C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Aniline Core: The aniline core can be synthesized through nitration of benzene followed by reduction of the nitro group.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of Methylsulfonyl Groups: The methylsulfonyl groups are typically introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Addition of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the aniline nitrogen with an oxolan-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups or the aniline core, potentially yielding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline nitrogen or the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2,4-bis(methylsulfonyl)aniline: Lacks the oxolan-3-ylmethyl group.

    N-cyclopropyl-2,4-dimethylsulfonyl-N-methyl aniline: Contains a methyl group instead of the oxolan-3-ylmethyl group.

    N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(2-hydroxyethyl)aniline: Has a hydroxyethyl group instead of the oxolan-3-ylmethyl group.

Uniqueness

N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline is unique due to the presence of the oxolan-3-ylmethyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds.

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